molecular formula C13H10N4S B11513304 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile

3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile

Cat. No.: B11513304
M. Wt: 254.31 g/mol
InChI Key: NKMIJOIZTYMEGP-UHFFFAOYSA-N
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Description

3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile is a complex organic compound that features a unique combination of a thiazole ring and a benzimidazole ring linked by a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile typically involves multi-step organic reactions

    Preparation of Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the benzimidazole-thiazole intermediate reacts with 3-bromopropanenitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structure suggests possible applications as an antimicrobial, antiviral, or anticancer agent. Studies have indicated that derivatives of this compound can interact with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole and benzimidazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile
  • 2-(1,3-Thiazol-5-yl)propanenitrile

Uniqueness

Compared to similar compounds, 3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile stands out due to the presence of both thiazole and benzimidazole rings. This dual-ring system provides a unique set of chemical properties and biological activities, making it a versatile compound for various applications. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with multiple biological targets.

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

3-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C13H10N4S/c14-6-3-7-17-11-5-2-1-4-10(11)16-13(17)12-8-15-9-18-12/h1-2,4-5,8-9H,3,7H2

InChI Key

NKMIJOIZTYMEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)C3=CN=CS3

Origin of Product

United States

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